Verbenalin
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Overview
Description
Methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure It is characterized by a cyclopenta[c]pyran ring system, which is fused with a glucopyranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Verbenalin involves multiple steps, including the formation of the cyclopenta[c]pyran ring and the attachment of the glucopyranosyl moiety. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups in the glucopyranosyl moiety can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Its glucopyranosyl moiety makes it relevant in the study of carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of Verbenalin involves its interaction with specific molecular targets. The glucopyranosyl moiety allows it to bind to carbohydrate-recognizing proteins, influencing various biological pathways. The compound’s unique structure enables it to modulate enzyme activity and receptor interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,4aR,6S,7R,7aS)-1-(β-D-glucopyranosyloxy)-4a,7-dihydroxy-6-[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]oxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
- (4aR,7S,7aS)-4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one
Uniqueness
Methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is unique due to its specific stereochemistry and the presence of both a cyclopenta[c]pyran ring and a glucopyranosyl moiety. This combination of features makes it distinct from other similar compounds and contributes to its diverse applications in scientific research .
Biological Activity
Verbenalin is a bioactive compound predominantly found in Verbena officinalis, known for its various pharmacological properties. Recent studies have highlighted its potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD), as well as its immunomodulatory and antioxidant effects. This article provides an overview of the biological activities associated with this compound, supported by research findings and case studies.
Recent research has demonstrated that this compound significantly reduces amyloid-beta (Aβ) peptide generation, a hallmark of Alzheimer's disease. In a study involving Swedish mutant amyloid precursor protein (APP)-overexpressing Neuro2a cells, this compound treatment resulted in decreased intracellular expression and release of APP protein, leading to a reduction in Aβ production. This effect was corroborated by immunohistochemistry (IHC) analysis in AD animal models, where treated subjects exhibited lower levels of Aβ and tau proteins in the hippocampus compared to untreated controls .
Table 1: Effects of this compound on Aβ Production
Treatment | Aβ Levels (Relative Intensity) | Tau Levels (Relative Intensity) | BDNF Expression |
---|---|---|---|
Control | High | High | Low |
This compound 100 mg/kg | Moderate | Moderate | Restored |
This compound 200 mg/kg | Low | Low | Restored |
Donepezil | Moderate | Low | Moderate |
2. Sleep-Promoting and Antioxidant Activities
This compound has been identified as a sleep-promoting agent, which may be beneficial for individuals suffering from sleep disorders. Its antioxidant properties further enhance its therapeutic potential by reducing oxidative stress in neural tissues. Studies indicate that this compound can improve brain microcirculation and protect against cerebral ischemic damage, thus contributing to overall brain health .
3. Immunomodulatory Effects
Research has shown that this compound enhances natural killer (NK) cell activity, suggesting its role as an immunomodulator. It binds to inhibitory receptors on NK cells, such as NKG2A and KIR2DL1, thereby promoting cytotoxic activity against viral infections . This mechanism could be leveraged for therapeutic applications in viral diseases.
Case Study: Immunomodulation by this compound
In a controlled study involving viral infection models, administration of this compound led to a significant increase in NK cell-mediated cytotoxicity. The results indicated that this compound not only enhanced the efficiency of NK cells but also reduced inhibitory signaling pathways that typically dampen immune responses.
4. Safety and Toxicity
While the therapeutic benefits of this compound are promising, it is essential to consider its safety profile. Preliminary studies suggest that this compound has low toxicity levels; however, further research is required to establish comprehensive safety data across different dosages and treatment durations .
Properties
IUPAC Name |
methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3/t6-,9-,10+,11-,12-,13+,14-,16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRWTJXGMHOFN-UDHWGNCTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.